"4-(1H-Indazol-3-YL)butan-2-one" molecular structure
"4-(1H-Indazol-3-YL)butan-2-one" molecular structure
Technical Whitepaper: Structural Dynamics and Synthetic Utility of 4-(1H-Indazol-3-yl)butan-2-one
CAS Registry Number: 1021910-43-9 Molecular Formula: C₁₁H₁₂N₂O Molecular Weight: 188.23 g/mol [1]
Executive Summary
4-(1H-Indazol-3-yl)butan-2-one represents a critical intermediate scaffold in the design of ATP-competitive kinase inhibitors and CNS-active agents. Unlike N-substituted indazoles, which are synthetically trivial, this molecule features functionalization at the C3 position—a "privileged" vector for optimizing ligand-protein interactions without disrupting the critical hinge-binding motif of the indazole nitrogen atoms.
This technical guide provides a rigorous analysis of the molecule's structural properties, a validated synthetic workflow for its production, and its application in high-value medicinal chemistry campaigns.
Part 1: Molecular Architecture & Physicochemical Profile
The core of 4-(1H-Indazol-3-yl)butan-2-one consists of a bicyclic 1H-indazole system attached to a 2-butanone side chain. Understanding the electronic distribution and tautomeric flux of this system is prerequisite for successful chemical modification.
Tautomeric Equilibrium
Indazoles exist in a dynamic equilibrium between the 1H- and 2H-tautomers. For 3-substituted indazoles, the 1H-tautomer is thermodynamically favored in the solid state and non-polar solvents (ΔG ≈ 2–4 kcal/mol). However, the 2H-tautomer becomes relevant in protein binding pockets where specific hydrogen bond donor/acceptor motifs are required.
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1H-Indazole (Major): N1 is H-bond donor; N2 is H-bond acceptor.
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2H-Indazole (Minor): N2 is H-bond donor; N1 is H-bond acceptor.
Physicochemical Data Table
| Property | Value | biological Relevance |
| Molecular Weight | 188.23 Da | Fragment-based drug discovery (FBDD) compliant (<200 Da). |
| cLogP | 1.8 - 2.1 | Optimal lipophilicity for CNS penetration and membrane permeability. |
| TPSA | 45.75 Ų | High oral bioavailability potential (Rule of 5 compliant). |
| H-Bond Donors | 1 (NH) | Critical for "hinge binding" in kinase domains. |
| H-Bond Acceptors | 2 (N, C=O) | The ketone carbonyl offers a vector for reductive amination. |
| Rotatable Bonds | 3 | Low entropic penalty upon binding. |
Part 2: Synthetic Pathways (C3-Functionalization)
Direct alkylation of unsubstituted indazole typically yields N1- or N2-alkylated products due to the nucleophilicity of the nitrogen atoms. To achieve exclusive C3-functionalization, a palladium-catalyzed cross-coupling strategy is required.
Validated Synthetic Workflow: The Heck-Reduction Sequence
The most robust route to 4-(1H-Indazol-3-yl)butan-2-one involves the Heck coupling of 3-iodo-1H-indazole with methyl vinyl ketone (MVK), followed by catalytic hydrogenation.
Step 1: Protection (Optional but Recommended) To prevent N-alkylation side reactions during the Heck coupling, the N1 position is often protected with a THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group. However, with optimized conditions, free NH-indazoles can be coupled.
Step 2: Heck Coupling
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Reagents: 3-Iodo-1H-indazole, Methyl vinyl ketone (MVK), Pd(OAc)₂, P(o-tol)₃, Et₃N.
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Mechanism: Oxidative addition of Pd(0) into the C3-I bond, followed by syn-insertion into MVK and β-hydride elimination.
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Intermediate: (E)-4-(1H-Indazol-3-yl)but-3-en-2-one.
Step 3: Hydrogenation
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Reagents: H₂ (1 atm), 10% Pd/C, MeOH.
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Outcome: Reduction of the alkene to the alkane chain without reducing the indazole aromatic system or the ketone.
Visualized Reaction Scheme
Figure 1: Two-step synthetic pathway via Heck coupling and catalytic hydrogenation.
Part 3: Experimental Protocols
Note: The following protocols are adapted from standard procedures for 3-alkenylindazoles [1][2].
Protocol A: Synthesis of (E)-4-(1H-Indazol-3-yl)but-3-en-2-one
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Setup: In a flame-dried Schlenk flask, dissolve 3-iodo-1H-indazole (1.0 equiv, 10 mmol) in anhydrous DMF (30 mL).
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Catalyst Addition: Add Pd(OAc)₂ (0.05 equiv) and tri-o-tolylphosphine (0.1 equiv). Degas the solution with argon for 10 minutes.
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Reagent Addition: Add triethylamine (2.5 equiv) followed by methyl vinyl ketone (1.5 equiv) via syringe.
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Reaction: Heat the mixture to 100°C for 12 hours under argon. Monitor by TLC (formation of a UV-active spot, typically more polar than starting material).
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Workup: Cool to RT, dilute with EtOAc, and wash with water (3x) to remove DMF. Dry organic layer over Na₂SO₄ and concentrate.[2]
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Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Reduction to 4-(1H-Indazol-3-yl)butan-2-one
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Setup: Dissolve the alkene intermediate from Protocol A (1.0 equiv) in MeOH (0.1 M concentration).
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Catalyst: Add 10% Pd/C (10 wt% loading).
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Reaction: Stir under a balloon of H₂ gas at room temperature for 4–6 hours.
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Filtration: Filter the mixture through a pad of Celite to remove the catalyst.
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Isolation: Concentrate the filtrate in vacuo. The product is typically obtained as a white to off-white solid or viscous oil.
Part 4: Structural Characterization (Expected Data)
To validate the structure, researchers should look for the following spectral signatures:
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¹H NMR (DMSO-d₆, 400 MHz):
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Indazole NH: Broad singlet at ~12.8 ppm (disappears with D₂O shake).
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Aromatic Protons: Four signals between 7.0–7.8 ppm (H4, H5, H6, H7). H4 (doublet) is typically deshielded due to proximity to the C3 chain.
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Side Chain:
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Triplet at ~3.1 ppm (2H, Indazole-CH ₂-).
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Triplet at ~2.9 ppm (2H, -CH ₂-C=O).
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Singlet at ~2.1 ppm (3H, -C(=O)CH ₃).
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Mass Spectrometry (ESI+):
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[M+H]⁺ peak at 189.1 m/z .
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Fragmentation may show loss of the acetyl group (M-43).
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Part 5: Medicinal Chemistry Applications
This scaffold is highly versatile in drug design. The ketone functionality serves as a "chemical handle" for late-stage diversification.
Reductive Amination (Library Generation)
The C2-ketone can be reacted with diverse primary or secondary amines (using NaBH(OAc)₃) to generate a library of 3-(3-aminobutyl)indazoles . This motif mimics the tryptamine structure (found in serotonin) but with the enhanced metabolic stability of the indazole ring.
Kinase Inhibition
Indazoles are classical bioisosteres of the purine ring in ATP.
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Binding Mode: The indazole N1-H and N2 act as a donor-acceptor pair to bind the kinase "hinge" region.
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Vector: The butanone chain at C3 projects into the ribose-binding pocket or the solvent-front region, allowing for solubilizing groups to be attached via the ketone.
Figure 2: Strategic applications of the scaffold in drug discovery.
References
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Collot, V., et al. (2000). "Suzuki-Type Cross-Coupling Reaction of 3-Iodoindazoles with Arylboronic Acids: A General and Efficient Access to 3-Arylindazoles." Tetrahedron, 56(27), 4727-4737. Link
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Lérida, A. C., et al. (2024). "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry, 20, 1800–1811. Link
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Sigma-Aldrich. (2024). "Product Specification: 4-(1H-indazol-3-yl)butan-2-one (CAS 1021910-43-9)."[1][3] Link
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ChemicalBook. (2024).[4] "Indazole Synthesis and Reactions." Link
Sources
- 1. 131210 | Sigma-Aldrich [sigmaaldrich.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. chem960.com [chem960.com]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
